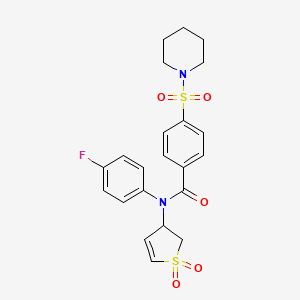

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide

説明

特性

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O5S2/c23-18-6-8-19(9-7-18)25(20-12-15-31(27,28)16-20)22(26)17-4-10-21(11-5-17)32(29,30)24-13-2-1-3-14-24/h4-12,15,20H,1-3,13-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXZGODQLHPWFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(C3CS(=O)(=O)C=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic molecule with potential pharmaceutical applications. Its unique structure, which includes a thiophene ring and various functional groups, suggests possible interactions with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : C18H20F2N4O4S2

- Molecular Weight : 426.5 g/mol

Structural Features

The compound features:

- A thiophene ring with a dioxido group.

- A piperidine moiety linked to a sulfonyl group.

- A fluorophenyl group , which may enhance biological activity through increased lipophilicity and potential interactions with target proteins.

Preliminary studies suggest that this compound may exhibit several biological activities:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes such as glycoside hydrolases, which are involved in carbohydrate metabolism. This inhibition could be relevant for diabetes treatment .

- Anticancer Potential : The structure suggests potential interactions with cancer cell signaling pathways, particularly those involving protein kinases and growth factor receptors .

- Antimicrobial Properties : Compounds containing thiophene rings have demonstrated antimicrobial activity, indicating that this compound may also possess similar properties.

Pharmacological Studies

Research into the pharmacological properties of this compound is still emerging. However, some findings include:

- Cell Signaling Modulation : The compound may influence pathways such as MAPK and AKT signaling, which are critical in cell proliferation and survival .

- Potential as a Tyrosine Kinase Inhibitor : Given its structural similarities to known kinase inhibitors, it may act on tyrosine kinases involved in cancer progression and angiogenesis .

Case Studies

- In Vitro Studies : In laboratory settings, the compound has been tested against various cancer cell lines. Initial results indicate that it can significantly reduce cell viability in certain types of cancer cells, suggesting its potential as an anticancer agent.

- Animal Models : Preliminary animal studies have shown promising results in reducing tumor growth when administered alongside conventional chemotherapy agents.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Benzothiazole derivatives | Contains sulfur heterocycles | Antimicrobial | Different heterocycle |

| Benzimidazole derivatives | Similar nitrogen-containing rings | Anticancer | Different nitrogen positioning |

| Thiophene-based drugs | Contains thiophene rings | Various activities | Unique dioxido functionality |

This table illustrates how N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-4-(piperidin-1-ylsulfonyl)benzamide fits within a broader context of compounds being explored for their therapeutic potentials.

類似化合物との比較

Structural Comparisons

The table below highlights structural distinctions between the target compound and analogous derivatives:

Key Observations :

- The sulfolene ring (1,1-dioxido-2,3-dihydrothiophen-3-yl) in the target compound enhances polarity and metabolic stability compared to non-oxidized thiophene derivatives (e.g., dihydrothienylidene in ).

- Fluorination at the 4-position of the phenyl ring is conserved in several analogs (e.g., ), suggesting its role in optimizing lipophilicity and bioavailability.

Yield and Purity Considerations :

- Triazole derivatives (e.g., ) report yields of 28–60%, with purity confirmed via NMR and elemental analysis.

- The target compound’s piperidinylsulfonyl group may require stringent purification (e.g., column chromatography) due to steric hindrance during coupling.

Key Trends :

- Fluorinated aryl groups (e.g., 4-fluorophenyl) correlate with improved membrane permeability and target selectivity .

- Sulfonamides broadly enhance solubility and enable interactions with enzymes dependent on sulfhydryl or amine groups .

- Piperidine rings may confer blood-brain barrier penetration, suggesting CNS-targeted applications for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。